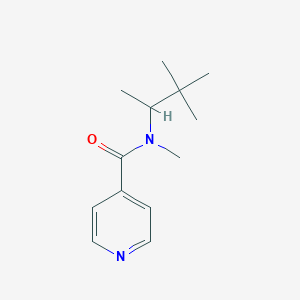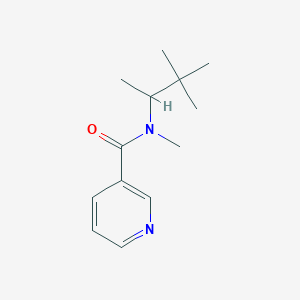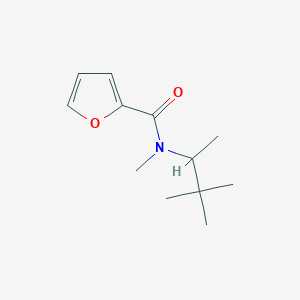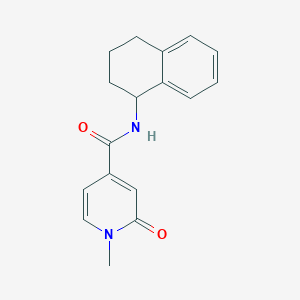![molecular formula C14H18ClNO B7494771 N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It was initially developed for its potential use in treating muscle wasting and osteoporosis. However, it has gained popularity in the bodybuilding and athletic communities due to its ability to increase muscle mass and strength.
Mécanisme D'action
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide works by binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. This results in an increase in muscle mass and strength, as well as a reduction in body fat.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide can increase muscle mass and strength, as well as reduce body fat. It has also been shown to increase bone density and improve bone health. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has several advantages as a research tool, including its ability to selectively target androgen receptors in the body. This makes it a useful tool for investigating the role of androgens in various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide. These include investigating its potential use in treating muscle wasting and osteoporosis, as well as its potential as a male contraceptive. In addition, further research is needed to fully understand the long-term effects of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide use, as well as its potential for off-target effects and toxicity.
Méthodes De Synthèse
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 4-chloroacetophenone with cyclobutanone to form 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with methylamine to form the final product, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in treating muscle wasting and osteoporosis. It has also been investigated for its ability to increase muscle mass and strength in healthy individuals. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in male contraception.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10(11-6-8-13(15)9-7-11)16(2)14(17)12-4-3-5-12/h6-10,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWLCZMXTRVLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)

![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)
![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)



![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)